molecular formula C16H14ClN3O2 B2455785 ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 400081-25-6

ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B2455785
CAS No.: 400081-25-6
M. Wt: 315.76
InChI Key: QGNNFPCGFZJHSZ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.76. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[2-(2-chloropyridin-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-2-22-14(21)10-20-13-8-4-3-7-12(13)19-16(20)11-6-5-9-18-15(11)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNNFPCGFZJHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a benzimidazole core substituted with a chloro-pyridinyl moiety. Its molecular formula is C16H15ClN2O2C_{16}H_{15}ClN_2O_2 with a molar mass of approximately 304.76 g/mol.

PropertyValue
Molecular FormulaC16H15ClN2O2C_{16}H_{15}ClN_2O_2
Molar Mass304.76 g/mol
CAS NumberNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to this compound. For instance, compounds with a benzimidazole scaffold have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMIC (µg/ml)
Benzimidazole Derivative AS. aureus4
Benzimidazole Derivative BE. coli8
Ethyl 2-[...]-acetateTBDTBD

Anticancer Properties

Benzimidazole derivatives have garnered interest in cancer research due to their potential as anticancer agents. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways related to tumor growth .

Case Study: Anticancer Activity

A study conducted on a series of benzimidazole derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent response with IC50 values ranging from 5 to 20 µM.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may function as an inhibitor of certain enzymes or receptors involved in critical cellular processes. For example, it could inhibit kinases or other proteins that play roles in cell signaling pathways associated with growth and survival.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that benzimidazole derivatives, including ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate, can exhibit significant antimicrobial properties. These compounds often inhibit enzymes critical for the growth of fungi and bacteria, positioning them as potential candidates for developing new antimicrobial agents .

Anticancer Potential
The compound's ability to interact with specific biological targets suggests potential anticancer properties. Studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation . this compound could be further investigated for its effects on various cancer cell lines.

GPR39 Agonism
This compound has been identified as a GPR39 agonist, which plays a role in metabolic regulation and inflammation. The activation of GPR39 has implications for treating metabolic disorders and conditions related to inflammation . Further studies could elucidate the therapeutic potential of this compound in metabolic diseases.

Material Science

Organic Electronics
In material science, this compound is being explored as a building block for organic electronic materials. Its unique electronic properties may allow it to be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Polymer Chemistry
The compound's reactivity can also be harnessed in polymer chemistry to create novel materials with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength or introduce specific functionalities that are desirable for various applications .

Biological Studies

Cellular Interaction Studies
Research into the interactions of this compound with cellular receptors is crucial for understanding its biological effects. Studies have shown that it can modulate receptor activity and influence cellular pathways associated with GPR39 . This area of research is vital for developing new therapeutic strategies targeting metabolic disorders.

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